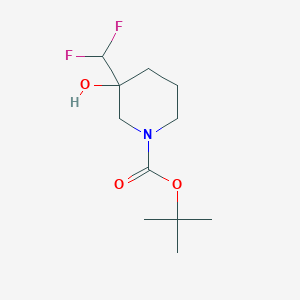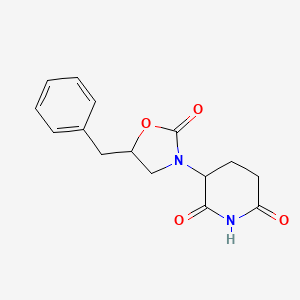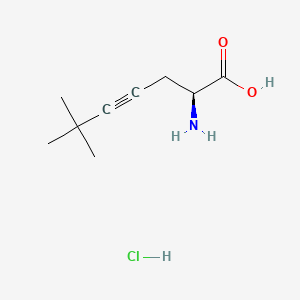![molecular formula C13H20NNaO5 B13554740 Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate CAS No. 2825008-07-7](/img/structure/B13554740.png)
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an oxazolidine ring and a spirocyclic framework makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butyl group serves as a protecting group, which can be removed under acidic conditions to yield the free acid form of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidine ring.
Substitution: Nucleophilic substitution reactions can be performed to replace the tert-butoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure provides stability and specificity in binding to these targets, making it a valuable compound in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A similar compound with a slightly different structure, used in similar applications.
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Another related compound with a hydroxyl group, offering different reactivity and applications.
Uniqueness
Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is unique due to its combination of an oxazolidine ring and a spirocyclic framework. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
2825008-07-7 |
|---|---|
Formule moléculaire |
C13H20NNaO5 |
Poids moléculaire |
293.29 g/mol |
Nom IUPAC |
sodium;5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H21NO5.Na/c1-12(2,3)19-11(17)14-6-9(10(15)16)4-5-13(14)7-18-8-13;/h9H,4-8H2,1-3H3,(H,15,16);/q;+1/p-1 |
Clé InChI |
KJLNSLLCNPBIOG-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CCC12COC2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)











